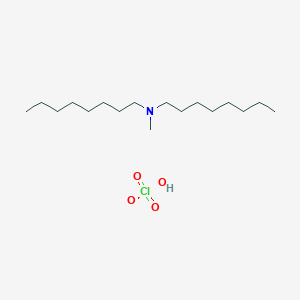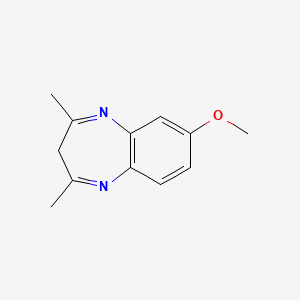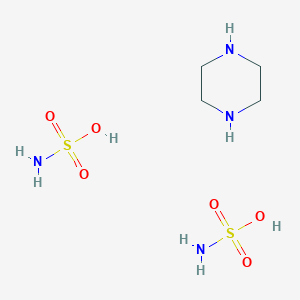
Sulfamic acid--piperazine (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfamic acid–piperazine (2/1) is a compound formed by the combination of sulfamic acid and piperazine in a 2:1 ratio. Sulfamic acid, also known as amidosulfuric acid, is a strong inorganic acid with the chemical formula H₃NSO₃. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two compounds results in a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sulfamic acid–piperazine (2/1) involves the reaction of sulfamic acid with piperazine. One common method is to dissolve sulfamic acid in water and then add piperazine to the solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of sulfamic acid–piperazine (2/1) can be scaled up by using larger reaction vessels and automated processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Sulfamic acid–piperazine (2/1) undergoes various types of chemical reactions, including:
Oxidation: Sulfamic acid can be oxidized in the presence of chlorine, bromine, and chlorates to produce sulfuric acid.
Hydrolysis: Aqueous solutions of sulfamic acid hydrolyze to form ammonium hydrogen sulfate.
Substitution: Piperazine can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, bromine, and chlorates are commonly used oxidizing agents for sulfamic acid.
Hydrolysis Conditions: Hydrolysis of sulfamic acid is dependent on concentration, pH, and temperature.
Substitution Reagents: Acyl reagents (chlorides, anhydrides) and Michael acceptors (activated alkenes, alkynes) are used for substitution reactions involving piperazine.
Major Products Formed
Sulfuric Acid: Formed from the oxidation of sulfamic acid.
Ammonium Hydrogen Sulfate: Formed from the hydrolysis of sulfamic acid.
Piperazine Derivatives: Formed from substitution reactions involving piperazine.
科学的研究の応用
Sulfamic acid–piperazine (2/1) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of sulfamic acid–piperazine (2/1) involves the interaction of its components with various molecular targets. Sulfamic acid acts as a strong acid, participating in acid-base reactions and hydrolysis. Piperazine, on the other hand, binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This dual action makes the compound effective in various applications.
類似化合物との比較
Similar Compounds
N-(propylsulfonyl) piperazine-N-sulfamic acid: A similar compound that is used as a recyclable catalyst in organic synthesis.
Piperazine Derivatives: Various substituted piperazines that are used in pharmaceuticals and other applications.
Uniqueness
Sulfamic acid–piperazine (2/1) is unique due to its combination of a strong inorganic acid and an organic compound with distinct biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it useful in diverse scientific and industrial applications.
特性
CAS番号 |
664302-62-9 |
|---|---|
分子式 |
C4H16N4O6S2 |
分子量 |
280.3 g/mol |
IUPAC名 |
piperazine;sulfamic acid |
InChI |
InChI=1S/C4H10N2.2H3NO3S/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4) |
InChIキー |
AIMCLSSQFVUVTI-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN1.NS(=O)(=O)O.NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



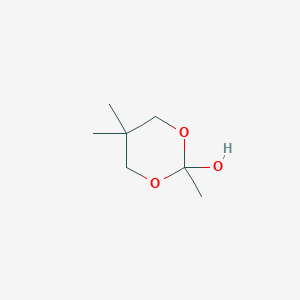
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
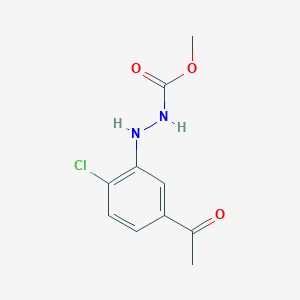
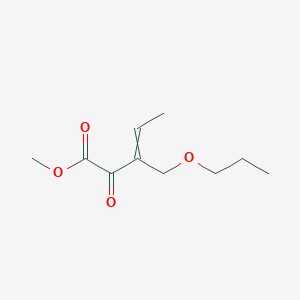

![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)

